molecular formula C9H16O4 B010742 Dimethyl 2-methylhexanedioate CAS No. 19780-94-0

Dimethyl 2-methylhexanedioate

Cat. No.: B010742
CAS No.: 19780-94-0
M. Wt: 188.22 g/mol
InChI Key: NWQGXNKQFIEUPY-UHFFFAOYSA-N
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Description

Dimethyl 2-methylhexanedioate, also known as dimethyl 2-methyladipate, is an organic compound with the molecular formula C9H16O4. It is an ester derived from 2-methylhexanedioic acid and is characterized by its two ester functional groups. This compound is commonly used in organic synthesis and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2-methylhexanedioate can be synthesized through the esterification of 2-methylhexanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where 2-methylhexanedioic acid and methanol are reacted in large-scale reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-methylhexanedioate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back to 2-methylhexanedioic acid and methanol.

    Reduction: It can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or similar reducing agents.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

    Hydrolysis: 2-methylhexanedioic acid and methanol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2-methylhexanedioate has diverse applications in scientific research, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: It serves as a building block for the synthesis of potential pharmaceutical agents.

    Polymer Chemistry: It is used in the production of specialty polymers and resins.

    Biological Studies: It is utilized in studies involving ester hydrolysis and enzyme activity.

Mechanism of Action

The mechanism of action of dimethyl 2-methylhexanedioate involves its interaction with various molecular targets depending on the specific reaction or application. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, facilitated by an acid or base catalyst. In reduction reactions, the ester groups are reduced to alcohols through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

    Dimethyl succinate: An ester derived from succinic acid, used in similar applications.

    Dimethyl glutarate: An ester derived from glutaric acid, also used in organic synthesis and polymer chemistry.

    Dimethyl adipate: An ester derived from adipic acid, commonly used in the production of polyesters and plasticizers.

Uniqueness: Dimethyl 2-methylhexanedioate is unique due to the presence of a methyl group on the hexanedioic acid backbone, which can influence its reactivity and physical properties compared to other similar esters. This structural difference can lead to variations in its behavior in chemical reactions and its suitability for specific applications.

Biological Activity

Dimethyl 2-methylhexanedioate, also known as dimethyl 2-methyladipate, has garnered attention in various scientific fields due to its unique chemical properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in research and industry.

Overview of this compound

  • IUPAC Name: this compound
  • Molecular Formula: C9H16O4
  • Molecular Weight: 188.23 g/mol
  • CAS Number: 19780-94-0

This compound is an ester derived from 2-methylhexanedioic acid and is characterized by its two ester functional groups. Its structure allows for diverse reactivity, making it useful in organic synthesis and biological studies.

Synthetic Routes

The synthesis of this compound typically involves the esterification of 2-methylhexanedioic acid with methanol, using an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.

Industrial Production

In industrial settings, continuous esterification processes are employed to enhance yield and purity. This method utilizes large-scale reactors and efficient catalysts, optimizing reaction conditions for maximum efficiency.

This compound exhibits various biological activities primarily through its interactions with enzymes and proteins. Its mechanism of action can include:

  • Enzyme Interaction: The compound acts as a substrate or inhibitor for specific enzymes involved in metabolic pathways.
  • Ester Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to release 2-methylhexanedioic acid and methanol, which may have biological implications.
  • Nucleophilic Substitution Reactions: The ester groups can participate in reactions with nucleophiles, potentially leading to bioactive compounds.

Applications in Research

This compound is utilized in several areas of research:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: The compound is explored as a building block for potential therapeutic agents.
  • Polymer Chemistry: It is used in producing specialty polymers and resins.
  • Biological Studies: Investigations into enzyme activity and ester hydrolysis are common applications.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • A study demonstrated its potential as a biochemical probe due to its ability to interact with specific enzymes, suggesting applications in drug discovery.
  • Research on the hydrolysis of dimethyl esters indicates that it can significantly influence enzyme kinetics, providing insights into metabolic processes .
  • Investigations into its antimicrobial properties have shown promising results, indicating potential applications in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC9H16O4Enzyme interaction, potential antimicrobial
Dimethyl adipateC8H14O4Used in polymer chemistry
Dimethyl succinateC6H10O4Intermediate in organic synthesis

This compound stands out due to its unique structural features that confer distinct reactivity compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Dimethyl 2-methylhexanedioate relevant to experimental design?

  • Answer: The compound (C₉H₁₆O₄, CAS 19780-94-0) has a density of 1.02 g/cm³, boiling point of 219.6°C at 760 mmHg, and flash point of 97.3°C . These properties dictate storage conditions (e.g., sealed containers to prevent volatility) and safety protocols (e.g., handling in fume hoods to avoid inhalation). Its molecular weight (188.22 g/mol) and ester functionality influence solubility in organic solvents, which is critical for reaction solvent selection .

Q. What synthetic routes are reported for this compound, and what reaction conditions are critical?

  • Answer: A common method involves esterification of 2-methylhexanedioic acid using methanol under acid catalysis. Key parameters include temperature control (25–80°C), stoichiometric ratios of diacid to methanol, and reaction times (3–48 hours) to optimize yield . Side reactions, such as transesterification, can occur if excess methanol or prolonged heating is used, necessitating monitoring via TLC or GC-MS .

Q. What safety precautions are mandated for handling this compound in laboratory settings?

  • Answer: Personal protective equipment (PPE) such as nitrile gloves and chemical-resistant suits must be worn. Gloves should be inspected for integrity before use and disposed of properly after contamination . Respiratory protection (e.g., N95 masks) is required if aerosol formation is possible during weighing or mixing .

Advanced Research Questions

Q. How can mixed-methods research design address contradictions in catalytic studies involving this compound?

  • Answer: A mixed-methods approach could combine quantitative kinetic studies (e.g., measuring reaction rates under varying temperatures) with qualitative mechanistic analysis (e.g., DFT calculations to identify transition states). For example:

  • Quantitative question: "How does temperature (25–100°C) affect the esterification yield of this compound catalyzed by sulfuric acid?"
  • Qualitative question: "What molecular interactions explain the observed temperature-dependent yield variations?"
    This dual approach resolves discrepancies between empirical data and theoretical models .

Q. What strategies are recommended for interpreting conflicting NMR data in derivatives of this compound?

  • Answer: Contradictions in spectral data (e.g., unexpected splitting patterns) may arise from conformational flexibility or impurities. Researchers should:

  • Compare experimental 1^1H/13^13C NMR shifts with computational predictions (e.g., B3LYP/6-31G** level optimizations) .
  • Validate purity via HPLC or mass spectrometry.
  • Replicate syntheses under inert atmospheres to rule out oxidation artifacts .

Q. How can researchers optimize experimental protocols for studying the compound’s role in polymer synthesis?

  • Answer: Design of Experiments (DoE) methods can systematically vary parameters like monomer ratios, initiator concentrations, and reaction times. For example:

  • Central composite design to model the effect of this compound concentration (0.1–1.0 mol%) on polymer molecular weight.
  • Post-hoc analysis using GPC and DSC to correlate structural properties with thermal stability .

Q. What methodologies ensure reproducibility in hygroscopicity studies of this compound?

  • Answer: Standardize humidity control using saturated salt solutions (e.g., LiCl for 11% RH, MgCl₂ for 33% RH) in desiccators. Measure mass changes gravimetrically with analytical balances (±0.0001 g precision). Triplicate trials and ANOVA analysis minimize variability .

Q. Data Analysis & Reporting

Q. How should researchers address outliers in kinetic studies of this compound hydrolysis?

  • Answer: Apply Grubbs’ test to identify statistically significant outliers. If outliers persist, investigate root causes (e.g., pH fluctuations, enzyme contamination in biocatalytic assays) and document them in supplementary materials. Use non-linear regression models (e.g., Michaelis-Menten with outlier weighting) for robust parameter estimation .

Q. What are best practices for reporting raw data in publications involving this compound?

  • Answer: Include raw datasets (e.g., NMR spectra, chromatograms) in appendices or repositories like Zenodo. Processed data in the main text must detail normalization methods (e.g., internal standard ratios for GC-MS) and error margins (±SD). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. Ethical & Methodological Compliance

Q. What ethical considerations apply to human subject studies involving metabolites of this compound?

  • Answer: Obtain IRB approval for biomonitoring studies. Clearly articulate risks (e.g., allergenicity) in informed consent forms. Use anonymized identifiers for participant data and ensure secure storage compliant with GDPR or HIPAA .

Q. How can web-based questionnaires improve data collection in epidemiological studies on occupational exposure?

  • Answer: Implement encrypted platforms (e.g., REDCap) with branching logic to capture exposure levels, PPE usage, and symptom frequency. Validate questionnaire reliability via Cronbach’s α (>0.7) and pilot-test with a subset of chemical technicians .

Properties

IUPAC Name

dimethyl 2-methylhexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-7(9(11)13-3)5-4-6-8(10)12-2/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQGXNKQFIEUPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20941562
Record name Dimethyl 2-methylhexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19780-94-0
Record name Dimethyl-2-methyl adipate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl 2-methylhexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Dimethyl 2-methylhexanedioate
Dimethyl 2-methylhexanedioate
Dimethyl 2-methylhexanedioate
Dimethyl 2-methylhexanedioate
Dimethyl 2-methylhexanedioate
Dimethyl 2-methylhexanedioate

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